N-(4-Chlorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide
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Overview
Description
N-(4-Chlorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide typically involves multi-step organic reactions. One common method includes the alkylation of corresponding amines with alkylating reagents such as 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of a hydrogen atom with another functional group.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to optimize the yield and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
N-(4-Chlorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its anticonvulsant activity and potential therapeutic uses in treating epilepsy.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide involves its interaction with specific molecular targets. It is known to bind to neuronal voltage-sensitive sodium channels, which play a crucial role in the propagation of electrical signals in the nervous system . This binding can modulate the activity of these channels, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Another compound with anticonvulsant activity.
Spirotetramat: A compound with a similar spirocyclic structure used in different applications.
Uniqueness
N-(4-Chlorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide is unique due to its specific spirocyclic structure, which imparts distinct pharmacological properties. Its ability to interact with neuronal voltage-sensitive sodium channels sets it apart from other similar compounds.
Properties
Molecular Formula |
C22H22ClN3O2 |
---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(3-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-4-yl)acetamide |
InChI |
InChI=1S/C22H22ClN3O2/c23-17-9-11-18(12-10-17)24-19(27)15-26-21(28)20(16-7-3-1-4-8-16)25-22(26)13-5-2-6-14-22/h1,3-4,7-12H,2,5-6,13-15H2,(H,24,27) |
InChI Key |
NESLCNAOXSVTDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=O)N2CC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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